molecular formula C26H18N2S B14398120 Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl- CAS No. 88047-20-5

Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-

Cat. No.: B14398120
CAS No.: 88047-20-5
M. Wt: 390.5 g/mol
InChI Key: TWUYHXJGNHLOIR-UHFFFAOYSA-N
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Description

Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of both quinoline and benzothiazole moieties, which are fused together. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be initiated by the reaction of 2-aminothiophenol with an aldehyde, followed by cyclization to form the benzothiazole ring . The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and solvents, like dimethyl sulfoxide (DMSO), can enhance the efficiency of the synthesis . Additionally, microwave irradiation and one-pot multicomponent reactions are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Comparison with Similar Compounds

Properties

CAS No.

88047-20-5

Molecular Formula

C26H18N2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-(4-phenyl-5,6-dihydrobenzo[h]quinolin-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C26H18N2S/c1-2-8-17(9-3-1)21-16-23(26-28-22-12-6-7-13-24(22)29-26)27-25-19-11-5-4-10-18(19)14-15-20(21)25/h1-13,16H,14-15H2

InChI Key

TWUYHXJGNHLOIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(C=C2C4=CC=CC=C4)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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